molecular formula C13H13ClN2O3 B11148300 methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

Cat. No.: B11148300
M. Wt: 280.70 g/mol
InChI Key: SGHBTNNUMHGBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate typically involves the reaction of 4-chloroindole with an appropriate acylating agent, followed by esterification. One common method involves the reaction of 4-chloroindole with chloroacetyl chloride in the presence of a base to form the intermediate 2-(4-chloro-1H-indol-1-yl)acetyl chloride. This intermediate is then reacted with methyl glycinate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(4-bromo-1H-indol-1-yl)acetyl]amino}acetate
  • Methyl 2-{[2-(4-fluoro-1H-indol-1-yl)acetyl]amino}acetate
  • Methyl 2-{[2-(4-methyl-1H-indol-1-yl)acetyl]amino}acetate

Uniqueness

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is unique due to the presence of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other indole derivatives .

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)

InChI Key

SGHBTNNUMHGBKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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